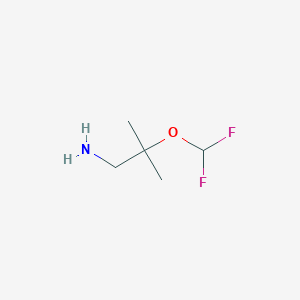
2-(Difluoromethoxy)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(Difluoromethoxy)-2-methylpropan-1-amine” is an organic molecule that contains a difluoromethoxy group (-OCHF2), a methyl group (-CH3), and an amine group (-NH2). The presence of these functional groups can influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the difluoromethoxy group and the amine group to a suitable organic precursor. The specifics of the synthesis would depend on the exact reactions used .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the difluoromethoxy, methyl, and amine groups. These groups could affect the overall shape of the molecule and its electronic structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The amine group is a common site of reactivity in organic compounds, and the difluoromethoxy group could also participate in certain reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point, melting point, and solubility, would be influenced by the functional groups it contains .Aplicaciones Científicas De Investigación
Synthesis of Perfluorochemicals
A novel technique for the synthesis of perfluorochemicals, including branched F-alkanes, F-ethers, and F-tert-amines, has been developed. This method involves liquid-phase photofluorination with undiluted fluorine and is applicable to compounds such as F-ethers, demonstrating its relevance to the synthesis of complex fluorinated compounds like 2-(Difluoromethoxy)-2-methylpropan-1-amine (Scherer, Yamanouchi, & Onox, 1990).
Volume Change in Chemical Mixtures
Research on the excess volume of mixing for isomeric butylamines with chloroform, including 2-amino-2-methylpropane, provides insights into the behavior of similar compounds in mixtures. The study reveals insights into the complex formation and interaction tendencies of these compounds, which can be extrapolated to understand the behavior of this compound in mixtures (Pathak, Patil, & Pradhan, 1987).
Fluorination Techniques
A study on the fluorination of 2-methylpropane over cobalt trifluoride, yielding a variety of polyfluoro(2-methylpropanes), provides a foundational understanding of fluorination processes. This could be directly relevant to the methods employed for the synthesis and manipulation of this compound (Burdon, Huckerby, & Stephens, 1977).
Chemical Complex Formation and Corrosion Inhibition
Research on Schiff base compounds containing amines (including 2-methylpropane-1,3-diol derivatives) as corrosion inhibitors provides insights into the complex formation and protective properties of amines. This is relevant for understanding how this compound could potentially function in protective coatings or corrosion inhibition (Leçe, Emregül, & Atakol, 2008).
Interaction with Other Chemicals
Studies on the interaction of similar compounds with other chemicals, such as the reaction of 2-methylpropane-based compounds with amines or alcohols, can provide a framework for understanding how this compound might react under various conditions (Furin et al., 2000).
CO2 Capture Potential
Research into the use of amines like 2-amino-2-methylpropanol for CO2 capture suggests potential applications for similar amines in environmental and industrial processes. This could extend to this compound in similar applications (Hüser, Schmitz, & Kenig, 2017).
Optical Properties and Applications
Research on the optical resolution and epimerization of fluorosilane compounds with amino groups suggests potential applications of this compound in optical and electronic materials (Kawachi, Maeda, Mitsudo, & Tamao, 1999).
Agricultural Applications
The synthesis of compounds like 2-methylpropan-2-aminium methyl phosphonates for herbicidal activities indicates potential agricultural applications of related amines, including this compound (Gao et al., 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(difluoromethoxy)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2NO/c1-5(2,3-8)9-4(6)7/h4H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWFQMHAAZOJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1497338-38-1 |
Source


|
| Record name | 2-(difluoromethoxy)-2-methylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2,4-dimethyl-5-{[(naphthalen-1-yl)carbamoyl]amino}-1H-pyrrole-3-carboxylate](/img/structure/B2574669.png)
![Ethyl 4-[[3-(tetrazol-1-yl)benzoyl]amino]benzoate](/img/structure/B2574670.png)
![2-((4-Chlorophenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2574672.png)
![(NZ)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B2574673.png)

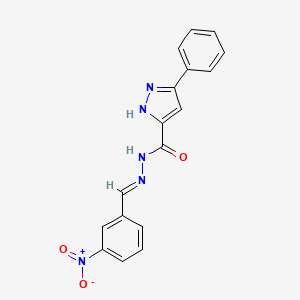
![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2574677.png)
![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2574679.png)
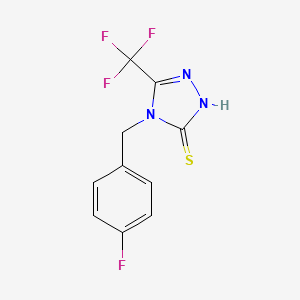
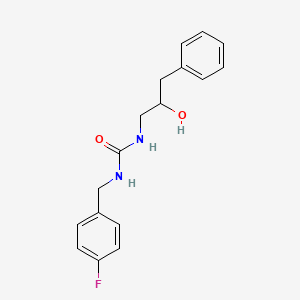

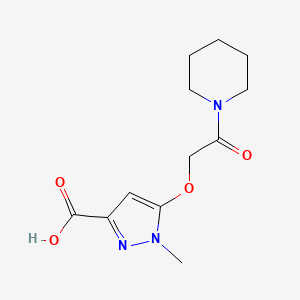

![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2574690.png)
